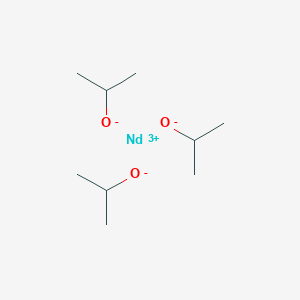
Neodymium(III) isopropoxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Neodymium(III) isopropoxide is a chemical compound composed of neodymium, a rare earth metal, and isopropyl alcohol. It is known for its utility in various fields, including catalysis and polymerization. The compound is typically represented by the formula Nd(OCH(CH3)2)3 and is often used as a precursor in the synthesis of other neodymium-based compounds .
準備方法
Synthetic Routes and Reaction Conditions: Neodymium(III) isopropoxide can be synthesized through the reaction of neodymium(III) chloride with sodium isopropoxide in isopropyl alcohol. The reaction typically involves refluxing the mixture to ensure complete conversion . The resulting product is then purified to obtain high-purity this compound.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The compound is often produced in bulk and packaged in glass ampules or bottles to maintain its stability .
化学反応の分析
Types of Reactions: Neodymium(III) isopropoxide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form neodymium(III) oxide.
Reduction: It can act as a reducing agent in certain reactions.
Substitution: It can participate in substitution reactions where the isopropoxide groups are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Typically involves exposure to air or oxygen at elevated temperatures.
Reduction: Often involves the use of hydrogen or other reducing agents.
Substitution: Requires the presence of suitable ligands and appropriate reaction conditions, such as temperature and solvent choice.
Major Products:
Oxidation: Neodymium(III) oxide.
Reduction: Various reduced neodymium species.
Substitution: Neodymium complexes with different ligands.
科学的研究の応用
Neodymium(III) isopropoxide is widely used in scientific research due to its versatility:
Biology: It is used in the preparation of neodymium-based compounds for biological studies.
作用機序
The mechanism by which neodymium(III) isopropoxide exerts its effects is primarily through its role as a catalyst. It facilitates the formation of new bonds between molecules by providing the necessary energy for the reaction. The molecular targets and pathways involved depend on the specific reaction and the nature of the substrates .
類似化合物との比較
- Neodymium(III) chloride
- Neodymium(III) acetate
- Neodymium(III) hydroxide
- Neodymium(III) oxide
Comparison: Neodymium(III) isopropoxide is unique due to its specific reactivity and solubility in organic solvents. Unlike neodymium(III) chloride, which is more commonly used in aqueous solutions, this compound is preferred in organic synthesis due to its compatibility with organic solvents. Compared to neodymium(III) acetate and neodymium(III) hydroxide, it offers distinct advantages in catalysis and polymerization reactions .
特性
CAS番号 |
19236-15-8 |
|---|---|
分子式 |
C3H8NdO |
分子量 |
204.34 g/mol |
IUPAC名 |
neodymium;propan-2-ol |
InChI |
InChI=1S/C3H8O.Nd/c1-3(2)4;/h3-4H,1-2H3; |
InChIキー |
JIBCRVTUFVJYSB-UHFFFAOYSA-N |
SMILES |
CC(C)[O-].CC(C)[O-].CC(C)[O-].[Nd+3] |
正規SMILES |
CC(C)O.[Nd] |
ピクトグラム |
Flammable; Corrosive; Irritant |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















